1-(3-Methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione
Description
1-(3-Methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine-2,4-dione derivative characterized by a methoxyphenyl substitution at the N1 position and a methyl group at the C6 position. Pyrimidine-2,4-diones are known for their versatility in drug discovery, particularly as enzyme inhibitors (e.g., HIV integrase inhibitors ) and anti-inflammatory agents . The 3-methoxyphenyl group may enhance lipophilicity and binding interactions, while the methyl substituent at C6 could influence steric and electronic properties .
Properties
Molecular Formula |
C12H12N2O3 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-6-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12N2O3/c1-8-6-11(15)13-12(16)14(8)9-4-3-5-10(7-9)17-2/h3-7H,1-2H3,(H,13,15,16) |
InChI Key |
XQYYUHMIVUTPKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=O)N1C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with urea. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy group and the methyl group on the pyrimidine ring can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
1-(3-Methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Pyrimidine-2,4-dione Derivatives and Their Properties
Key Observations:
N1 Substitutions: The 2-fluoro-6-(trifluoromethyl)benzyl group in Elagolix intermediates (e.g., ) improves metabolic stability and target affinity compared to smaller alkyl groups.
Larger groups (e.g., 3-methoxyphenyl at C6 in ) may alter conformational flexibility and solubility.
C5 Modifications: Iodo or diethylaminomethyl groups at C5 () introduce electrophilic or basic sites, influencing antibacterial and anti-inflammatory activities.
Anti-Inflammatory Activity:
- 5-Diethylaminomethyl-6-methylpyrimidine-2,4-dione demonstrated significant anti-inflammatory effects in murine models (34.9% yield, dose-dependent response) .
- The target compound’s lack of a C5 substituent may reduce anti-inflammatory potency compared to this analog.
Antibacterial Activity:
- 1-(1-Butyl)-5-iodopyrimidine-2,4-dione inhibited B.
- The target compound’s 3-methoxyphenyl group could enhance membrane penetration, but absence of a halogen may limit efficacy.
Photophysical Properties (Quinazoline-diones):
- Quinazoline-diones (e.g., MBBEU-1) exhibit triplet emission due to rigidified conformations . Pyrimidine-diones like the target compound lack fused aromatic systems, limiting similar applications.
Biological Activity
1-(3-Methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrimidine compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Synthesis and Structural Characteristics
The compound can be synthesized through the reaction of 6-methylpyrimidine-2,4(1H,3H)-dione with 1-chloromethyl-4-methoxybenzene. The resulting structure features a central pyrimidine ring connected to a methoxyphenyl group, which influences its biological properties.
Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives as anticancer agents. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was tested against human lung adenocarcinoma (A549), colorectal cancer (SW-480), and breast cancer (MCF-7) cell lines.
- IC50 Values : The compound exhibited varying degrees of antiproliferative activity with IC50 values ranging from 5.9 μM to 176.5 μM across different cell lines, indicating significant potential as an anticancer agent .
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| A549 | 5.9 | Induces apoptosis |
| SW-480 | 2.3 | Cell cycle arrest |
| MCF-7 | 5.65 | Apoptotic pathways |
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Induction of Apoptosis : Studies showed that the compound could induce apoptotic cell death in a dose-dependent manner in A549 cells.
- Cell Cycle Arrest : It was observed that the compound could cause cell cycle arrest at the S phase, further contributing to its antiproliferative effects .
Case Studies and Research Findings
Several research studies have focused on the biological evaluation of this compound:
- Cytotoxicity Screening : In vitro studies demonstrated that the compound significantly inhibited the growth of cancer cells compared to standard treatments like Cisplatin.
- Structure-Activity Relationship (SAR) : SAR studies indicated that modifications on the phenyl ring could enhance or diminish biological activity. For example, halogen substitutions were found to improve antiproliferative effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
